N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, piperidine, undergoes a series of reactions to introduce the cyclopropane carbonyl group at the 4-position.
Cyclopropanation: The intermediate is then subjected to cyclopropanation reactions to introduce the cyclopropane rings.
Amidation: The final step involves the formation of the amide bond, linking the piperidine and cyclopropane moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane rings or the piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-ISOPROPYL-4-PIPERIDINYL)CYCLOPROPANECARBOXAMIDE: Similar structure with an isopropyl group instead of the cyclopropane carbonyl group.
N-(Piperidin-4-yl)cyclopropanecarboxamide: Lacks the additional cyclopropane ring.
Uniqueness
N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE is unique due to the presence of multiple cyclopropane rings, which contribute to its distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-1-2-11)15-9-10-5-7-16(8-6-10)14(18)12-3-4-12/h10-12H,1-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFRGAFXFLWYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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